molecular formula C5H10F2 B1595941 1,5-Difluoropentane CAS No. 373-17-1

1,5-Difluoropentane

Cat. No.: B1595941
CAS No.: 373-17-1
M. Wt: 108.13 g/mol
InChI Key: ZBQFYVZOWLAJKN-UHFFFAOYSA-N
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Description

1,5-Difluoropentane is an organic compound with the molecular formula C5H10F2 It is a fluorinated hydrocarbon, specifically a difluorinated derivative of pentane

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Difluoropentane can be synthesized through several methods. One common approach involves the fluorination of pentane derivatives. For instance, the reaction of 1,5-dibromopentane with a fluorinating agent such as potassium fluoride can yield this compound. The reaction typically occurs under mild conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high purity, which is often achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of pentane or other partially fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of fluorine atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products

    Substitution: Products include iodopentane derivatives.

    Oxidation: Products include difluorinated alcohols or ketones.

    Reduction: Products include pentane or partially fluorinated hydrocarbons.

Scientific Research Applications

1,5-Difluoropentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Materials Science: It is used in the development of fluorinated polymers and other materials with unique properties.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Biological Studies: It is used in studies involving fluorinated analogs of biological molecules to understand their behavior and interactions.

Mechanism of Action

The mechanism of action of 1,5-difluoropentane depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of fluorine atoms, which can influence the electronic properties of the molecule. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloropentane
  • 1,5-Dibromopentane
  • 1,5-Diiodopentane

Comparison

1,5-Difluoropentane is unique among its halogenated counterparts due to the strong electronegativity and small size of fluorine atoms. This results in distinct reactivity and stability profiles. For instance, fluorinated compounds often exhibit higher thermal and chemical stability compared to their chlorinated or brominated analogs. Additionally, the presence of fluorine can significantly alter the biological activity of the compound, making it a valuable tool in medicinal chemistry.

Properties

IUPAC Name

1,5-difluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQFYVZOWLAJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190746
Record name Pentane, 1,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-17-1
Record name Pentane, 1,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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